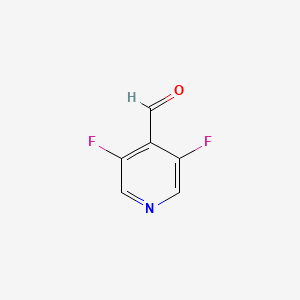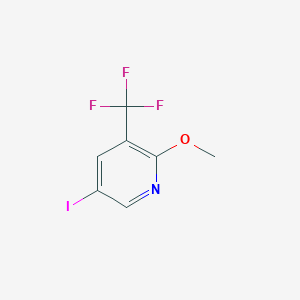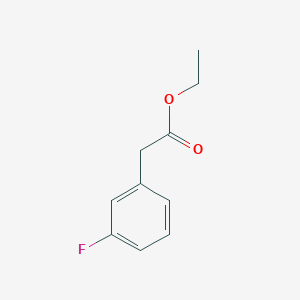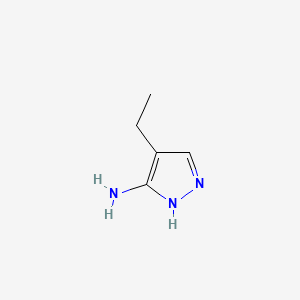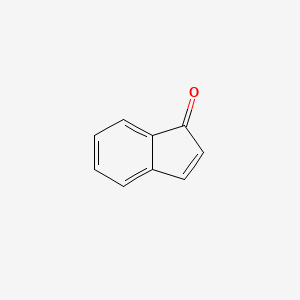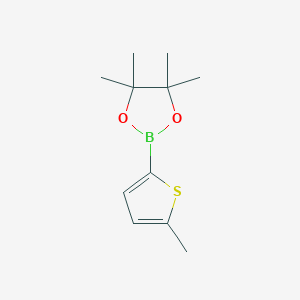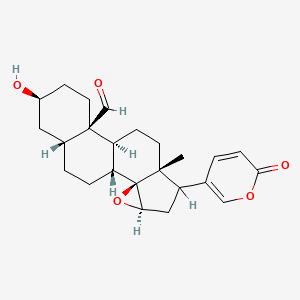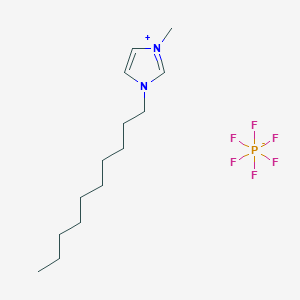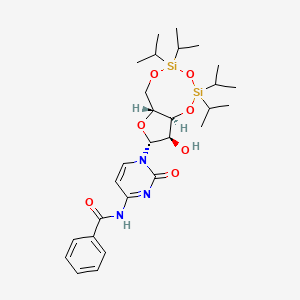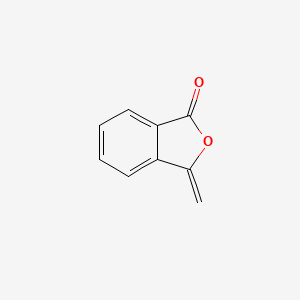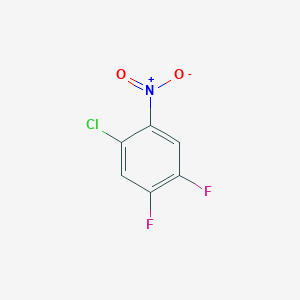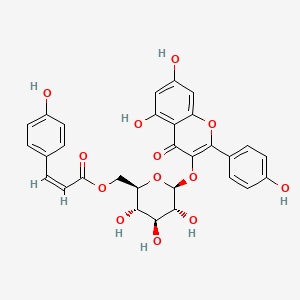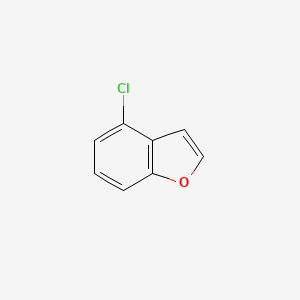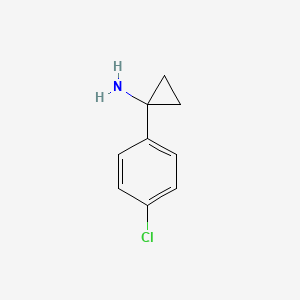
1-(4-Chlorophenyl)cyclopropanamine
Descripción general
Descripción
1-(4-Chlorophenyl)cyclopropanamine is a chemical compound with the molecular formula C9H10ClN . It has a molecular weight of 167.64 . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 1-(4-Chlorophenyl)cyclopropanamine is 1S/C9H10ClN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
1-(4-Chlorophenyl)cyclopropanamine is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Aplicaciones Científicas De Investigación
Therapeutic Applications in CNS Disorders
1-(4-Chlorophenyl)cyclopropanamine has been studied for its potential therapeutic applications in central nervous system (CNS) disorders. It acts as an inhibitor of Lysine-specific demethylase-1 (LSD1), an enzyme involved in the methylation and demethylation of histones. This inhibition can lead to increased histone 3 methylation, influencing gene expression. LSD1 inhibitors, like 1-(4-Chlorophenyl)cyclopropanamine, are being explored as novel treatments for various conditions, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
Anticancer and Antituberculosis Potential
Studies have synthesized derivatives of 1-(4-Chlorophenyl)cyclopropanamine and evaluated them for their anticancer and antituberculosis properties. Some derivatives have shown significant activity against both tuberculosis and certain types of cancer cells, including human breast cancer cell lines (Mallikarjuna, Padmashali, & Sandeep, 2014).
Role in Chemical Synthesis
1-(4-Chlorophenyl)cyclopropanamine and its derivatives are important intermediates in chemical synthesis. They are used in the synthesis of various complex molecules, including insecticides and pharmaceuticals. The compound's structure and reactivity make it a valuable building block in organic synthesis (Xian-hua, 2013).
Environmental and Sensory Applications
In environmental science, derivatives of 1-(4-Chlorophenyl)cyclopropanamine have been used in the development of sensors for detecting toxic pollutants like 4-chlorophenol. These sensors utilize heterojunction materials based on 1-(4-Chlorophenyl)cyclopropanamine derivatives for effective detection of pollutants in water, demonstrating their potential in environmental monitoring (Yan et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJWLBCYTZYEQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462925 | |
| Record name | 1-(4-Chlorophenyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)cyclopropanamine | |
CAS RN |
72934-36-2 | |
| Record name | 1-(4-Chlorophenyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1589024.png)
